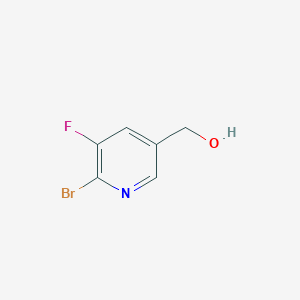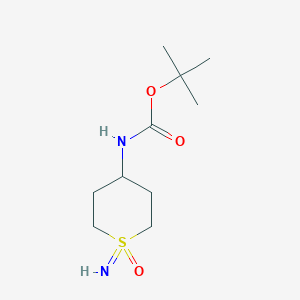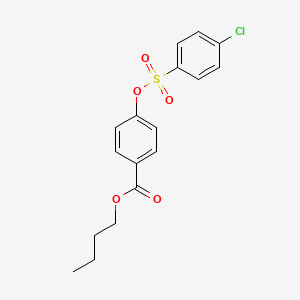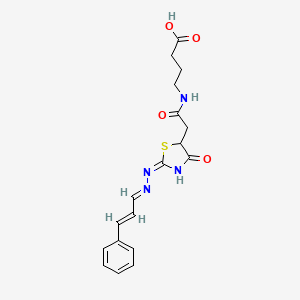
(6-Bromo-5-fluoropyridin-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(6-Bromo-5-fluoropyridin-3-yl)methanol” is a chemical compound with the CAS Number: 1227502-23-9 . It has a molecular weight of 206.01 and its IUPAC name is (6-bromo-5-fluoro-3-pyridinyl)methanol .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the linear formula: C6H5BrFNO . The InChI code for this compound is 1S/C6H5BrFNO/c7-6-5(8)1-4(3-10)2-9-6/h1-2,10H,3H2 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 206.01 . It is recommended to be stored at 4°C .Aplicaciones Científicas De Investigación
Complex Molecule Synthesis
The synthesis of complex molecular structures is a primary application. For instance, in the study of coordination chemistry, complexes with diruthenium(2+) cores were prepared using related halogenated pyridines, demonstrating the utility of such compounds in constructing novel molecular architectures with potential applications in catalysis and materials science (Schäffler, Müller, & Maas, 2006).
Catalysis and Chemical Reactions
In catalysis, the modification of molecules like (6-Bromo-5-fluoropyridin-3-yl)methanol can lead to the development of new catalytic methods. A study on palladium-catalyzed C-H halogenation demonstrates how derivatives of halogenated pyridines can be synthesized under mild conditions, offering pathways to high chemical diversity, which is crucial for pharmaceuticals and fine chemicals synthesis (Sun, Sun, & Rao, 2014).
Structural Analysis and Materials Science
Structural analysis of molecules involving halogenated pyridines can inform the design of materials with specific properties. For example, the study of hydrogen-bonded supramolecular architectures in copper(II) halides reveals insights into crystal engineering, which is pivotal for designing materials with tailored properties (Suksangpanya et al., 2004).
Spectroscopy and Photophysical Studies
Spectroscopic studies of halogenated pyridine derivatives can lead to the development of new optical materials. Research into the IR spectroscopy of hydrogen-bonded clusters highlights the impact of halogen bonding on molecular vibration modes, which can be exploited in sensors and imaging technologies (Nibu, Marui, & Shimada, 2006).
Propiedades
IUPAC Name |
(6-bromo-5-fluoropyridin-3-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFNO/c7-6-5(8)1-4(3-10)2-9-6/h1-2,10H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YETOCIUZFCFMGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)Br)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-chloro-5-methylsulfonylbenzoate](/img/structure/B2752483.png)
![2-(2-Methoxyphenyl)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B2752486.png)
![N-(2-methoxyphenyl)-N-[(4-methoxyphenyl)sulfonyl]glycine](/img/structure/B2752487.png)





![2-(4-isopropylphenyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide](/img/structure/B2752494.png)
![N5-(sec-butyl)-N7-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine](/img/structure/B2752495.png)


![(2-methoxyphenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2752503.png)
![3-Benzyl-6-morpholin-4-yl-2-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]quinazolin-4-one](/img/structure/B2752504.png)